[6-(Difluoromethyl)pyridin-3-YL]methanamine
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Overview
Description
[6-(Difluoromethyl)pyridin-3-YL]methanamine: is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-pyridinecarboxaldehyde with difluoromethylamine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of [6-(Difluoromethyl)pyridin-3-YL]methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Difluoromethyl)pyridin-3-YL]methanamine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the difluoromethyl group or the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [6-(Difluoromethyl)pyridin-3-YL]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its ability to interact with biological molecules makes it valuable for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [6-(Difluoromethyl)pyridin-3-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [6-(Trifluoromethyl)pyridin-3-YL]methanamine
- [6-(Chloromethyl)pyridin-3-YL]methanamine
- [6-(Bromomethyl)pyridin-3-YL]methanamine
Comparison:
- [6-(Difluoromethyl)pyridin-3-YL]methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halogenated derivatives.
- The trifluoromethyl analogue may exhibit different reactivity and binding characteristics due to the additional fluorine atom.
- The chloromethyl and bromomethyl analogues may have different physical and chemical properties, such as boiling points, solubility, and reactivity, due to the presence of chlorine or bromine instead of fluorine.
Properties
IUPAC Name |
[6-(difluoromethyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBINSHSDIBEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-72-3 |
Source
|
Record name | 1-[6-(difluoromethyl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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